Butanoyl dihydrogen phosphate is an acyl monophosphate with the chemical formula C₄H₉O₅P. It consists of a butanoyl group (derived from butanoic acid) attached to a dihydrogen phosphate moiety. This compound is characterized by its polar nature and potential reactivity, particularly in biochemical contexts. The structure features a phosphate group that can participate in various
Butanoyl dihydrogen phosphate exhibits biological activity primarily through its role in metabolic pathways. It can influence enzyme activities by serving as a substrate or modulator in phosphorylation reactions. The presence of the butanoyl group may also affect membrane permeability and cellular uptake mechanisms. Studies indicate that compounds with similar structures can act as signaling molecules or metabolic intermediates .
The synthesis of butanoyl dihydrogen phosphate can be achieved through various methods:
Butanoyl dihydrogen phosphate has several applications:
Research into the interactions of butanoyl dihydrogen phosphate reveals its ability to bind selectively with certain biological molecules, including enzymes and receptors involved in metabolic pathways. The compound's phosphoryl group enhances its interaction with hydroxyl groups on proteins, facilitating phosphorylation events critical for cellular signaling and metabolic regulation .
Several compounds share structural similarities with butanoyl dihydrogen phosphate, each exhibiting unique properties and reactivities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Acetyl dihydrogen phosphate | C₃H₇O₅P | Derived from acetic acid; often used in energy metabolism. |
| Propanoyl dihydrogen phosphate | C₄H₉O₅P | Similar acyl chain; may have different biological activities. |
| Hexanoyl dihydrogen phosphate | C₆H₁₃O₅P | Longer carbon chain; potentially different membrane properties. |
Butanoyl dihydrogen phosphate is unique due to its specific acyl chain length and the resulting physicochemical properties that influence its biological activity and reactivity compared to these similar compounds.
Butanoyl dihydrogen phosphate, an acyl monophosphate with the molecular formula C₄H₉O₅P, represents a crucial intermediate in biochemical pathways and serves as a model compound for understanding acyl phosphate chemistry [6]. The chemical synthesis of butanoyl dihydrogen phosphate from butyric acid derivatives involves several well-established phosphorylation methodologies that have been refined over decades of research.
Direct phosphorylation of butyric acid can be accomplished through nucleophilic attack on phosphorylating reagents, where the carboxylate group acts as a nucleophile targeting the phosphorus center [29]. The general mechanism involves the transfer of a phosphate group from a donor molecule to the acceptor carboxylic acid, typically occurring via nucleophilic attack on the phosphate group and resulting in the formation of a covalent bond [29]. This process usually requires activation of the carboxylic acid to overcome the inherently low reactivity of carboxylates toward nucleophilic substitution reactions [32].
One established synthetic route utilizes phosphoryl chloride derivatives in the presence of activating agents [29]. Under controlled conditions, butyric acid reacts with phosphoryl chloride to form the corresponding acyl phosphate, though this method requires careful temperature and pH control to prevent unwanted side reactions [30]. The reaction typically proceeds through an activated intermediate where the carboxylic acid is first converted to a more reactive species before phosphorylation occurs [32].
Alternative synthetic approaches employ mixed anhydride formation using carbodiimide coupling reagents [37]. In this methodology, butyric acid is first activated by formation of a mixed anhydride intermediate, which subsequently undergoes phosphorylation to yield the desired butanoyl dihydrogen phosphate [38]. The reaction conditions must be optimized to favor the formation of the acyl phosphate over competing side reactions such as symmetrical anhydride formation [37].
| Synthetic Method | Reagents | Temperature Range | Typical Yield |
|---|---|---|---|
| Phosphoryl chloride activation | POCl₃, base | 0-25°C | 60-75% |
| Mixed anhydride formation | DCC, phosphoric acid | Room temperature | 45-65% |
| Direct coupling | Activated phosphate esters | 25-40°C | 50-70% |
Anhydride formation represents a versatile synthetic strategy for producing butanoyl dihydrogen phosphate through the generation of reactive mixed carboxylic-phosphoric anhydrides [5]. These mixed anhydrides serve as key intermediates that can undergo controlled fragmentation to yield the desired acyl phosphate products [37].
The formation of mixed anhydrides from carboxylic acids has been extensively studied using triphenylphosphine oxide catalysis [5]. In this approach, the reaction proceeds through the formation of an acylphosphonium intermediate, which subsequently reacts with the carboxylate ion to generate the anhydride product [5]. The nucleophilic attack of the carboxylate ion on the acylphosphine salt represents the decisive step in anhydride formation, with the nucleophilicity of the carboxylic acid playing a crucial role in determining reaction efficiency [5].
Mechanistic studies using phosphorus-31 nuclear magnetic resonance spectroscopy have revealed that the reaction pathway involves multiple discrete intermediates [5]. Initially, triphenylphosphine oxide reacts with oxalyl chloride to form a phosphine chloride intermediate, which then reacts with the carboxylic acid and triethylamine to produce an acylphosphonate intermediate [5]. The final step involves catalyst-mediated conversion to the desired mixed anhydride product [5].
Mixed anhydrides derived from carboxylic and phosphoric acids can undergo unimolecular fragmentation yielding carboxylic derivatives through phosphoryl to carbonyl migration [37]. This fragmentation process represents a key mechanistic pathway for converting anhydride intermediates to acyl phosphate products [37]. The selectivity of this fragmentation depends critically on reaction conditions and the nature of substituents on both the carboxylic and phosphoric acid components [37].
Electrochemical methods have emerged as environmentally sustainable alternatives for acyl phosphate synthesis [28] [31]. These approaches employ oxidative dehydrogenative coupling to form acyl phosphates under metal-free, oxidant-free conditions [28]. The electrochemical method demonstrates broad substrate tolerance and proceeds under mild reaction conditions, making it particularly attractive for sensitive substrates [31].
Butyrate kinase (EC 2.7.2.7) catalyzes the reversible phosphorylation reaction that interconverts adenosine diphosphate and butyryl phosphate with adenosine triphosphate and butyrate [15]. This enzyme belongs to the family of transferases that specifically transfer phosphorus-containing groups with a carboxy group as acceptor, and its systematic name is adenosine triphosphate:butanoate 1-phosphotransferase [15].
The enzymatic mechanism proceeds through a nucleophilic substitution reaction where an electron pair from an oxygen atom on adenosine diphosphate attacks the phosphorus center of butyryl phosphate, breaking the bond between phosphorus and oxygen to generate adenosine triphosphate and butyrate [15]. Under fermentation conditions, the reaction can proceed in the reverse direction, converting adenosine triphosphate and butyrate to adenosine diphosphate and butyryl phosphate [15].
Structural studies have revealed that butyrate kinase exists as an octamer with a radius of 7.5 nanometers, corresponding to a molecular weight of 380 kilodaltons [15]. Since individual monomers of butyrate kinase are approximately 43 kilodaltons, the enzyme likely functions as an octamer formed from dimeric subunits, consistent with other members of the acetate and sugar kinases/heat shock cognate/actin superfamily [15].
Crystal structure analysis of butyrate kinase 2 from Thermotoga maritima has provided detailed insights into the active site architecture [12]. The enzyme folds in a clam-like configuration with two distinct domains representing the shells, and the active site cleft is located between the amino-terminal and carboxyl-terminal domains [12]. The active site contains two histidine residues, two arginine residues, and a cluster of hydrophobic residues essential for catalytic activity [12].
The adenosine triphosphate binding region resides in the carboxyl-terminal domain and contains abundant glycine residues for nucleotide binding [12]. The adenosine triphosphate binding motif shares structural similarity with other members of the acetate and sugar kinases/heat shock cognate/actin superfamily [12]. The enzyme demonstrates specificity for both butyrate and isobutyrate as substrates, with the beta-isomer showing higher reactivity than the alpha-counterpart [12].
| Kinetic Parameter | Value | Conditions |
|---|---|---|
| Km (butyrate) | 2.1 mM | pH 7.0, 37°C |
| Km (ATP) | 0.8 mM | pH 7.0, 37°C |
| kcat | 15 s⁻¹ | pH 7.0, 37°C |
| kcat/Km (butyrate) | 7.1 × 10³ M⁻¹s⁻¹ | pH 7.0, 37°C |
Phosphotransbutyrylase (EC 2.3.1.19) catalyzes the reversible interconversion of butyryl coenzyme A and butyryl phosphate according to the reaction: butyryl coenzyme A + phosphate ⇌ butyryl phosphate + coenzyme A [13]. This enzyme was first identified in Clostridium acetobutylicum and represents a distinct enzymatic activity from phosphotransacetylase, which catalyzes a similar reaction with acetyl coenzyme A [13].
The enzyme has been successfully purified to homogeneity from Clostridium acetobutylicum, allowing for detailed characterization of its physical and kinetic properties [13]. Phosphotransbutyrylase works in concert with butyrate kinase to form a metabolic pathway that enables butyric acid-producing clostridia to convert butyryl coenzyme A to butyrate, a conversion that serves as an important source of adenosine triphosphate [13].
Crystal structure determination of phosphotransbutyrylase from Clostridium acetobutylicum at 2.9 Ångström resolution has revealed the molecular architecture of this crucial enzyme [16]. The monomeric structure consists of two distinct domains: amino-terminal and carboxyl-terminal domains, with the active site cleft formed at the interface between these domains [16]. The crystal structure contains eight molecules per asymmetric unit, forming an octameric assembly, and size-exclusion chromatography experiments confirm that the enzyme exists as an octamer in solution [16].
Structural analysis has identified the substrate binding mode and suggests that the enzyme undergoes conformational changes upon substrate binding [16]. Comparisons with other acyltransferase structures provide insights into the mechanistic basis for the enzyme's catalytic activity and substrate specificity [16].
The role of phosphotransbutyrylase in butyrate metabolism extends beyond simple metabolic conversions [10]. Studies using gene knockout approaches have demonstrated that phosphotransbutyrylase deletion significantly affects metabolic flux distribution in Clostridium acetobutylicum [10]. Phosphotransbutyrylase knockout mutants show increased carbon flux toward acetate synthesis, resulting in a 28-35% reduction in the butyrate to acetate ratio [10].
Mutant strains lacking phosphotransbutyrylase exhibit enhanced specific growth rates compared to wild-type strains, with growth rates increasing from 0.15 to 0.20 per hour on glucose and from 0.10 to 0.14 per hour on xylose [10]. These mutants also demonstrate improved tolerance to butyric acid and achieve higher fermentation rates and productivities, with 26-48% increases for butyrate production, 81-100% increases for acetate production, and 38-46% increases for hydrogen production [10].
The optimization of butanoyl dihydrogen phosphate synthesis requires careful control of pH and temperature conditions, as these parameters significantly influence both reaction kinetics and product stability [19]. Enzymatic phosphorylation reactions demonstrate pronounced sensitivity to pH variations, with optimal activity typically observed within narrow pH ranges specific to each enzyme system [19].
Temperature dependence studies have revealed complex relationships between thermal conditions and phosphorylation efficiency [20]. Research on phosphorylase kinase has demonstrated that temperature effects on phosphorylation extend beyond simple Arrhenius behavior [20]. Between 0 and 30°C, enzymatic activity increases predictably with a Q₁₀ value of approximately 3.5, but between 30 and 40°C, activity enhancement exceeds normal temperature-dependent increases by more than 8-fold [20].
The dramatic activity enhancement observed at physiological temperatures appears to result from temperature-induced conformational changes in the enzyme structure [20]. These conformational transitions are fully reversible, as demonstrated by experiments where enzyme activity depends solely on assay temperature regardless of preincubation conditions [20]. The conformational changes likely involve alterations in enzyme-substrate interactions that enhance catalytic efficiency [20].
pH optimization studies for phosphorylation reactions have shown that enzymatic dephosphorylation processes can be precisely controlled through pH adjustment [19]. For casein dephosphorylation by bovine alkaline phosphatase, optimal conditions vary depending on the specific substrate, with alpha-casein showing optimal dephosphorylation at pH 8.5, while beta-casein and kappa-casein demonstrate optimal activity at pH 7.0 and 8.5, respectively [19].
The relationship between pH and reaction time demonstrates that complete dephosphorylation can be achieved within 3 to 6 hours under optimal pH conditions [19]. At pH 8.5, alpha-casein dephosphorylation for 30 seconds results in predominant formation of proteoforms containing 4-6 phosphate groups, while extended reaction times of 6 hours lead to over 90% non-phosphorylated product with minimal degradation [19].
| pH Range | Temperature (°C) | Reaction Time | Conversion Efficiency |
|---|---|---|---|
| 6.8-7.2 | 37 | 2-4 hours | 75-85% |
| 7.5-8.0 | 40 | 1-3 hours | 80-90% |
| 8.2-8.5 | 45 | 0.5-2 hours | 85-95% |
The enzymatic synthesis of butanoyl dihydrogen phosphate requires specific cofactors that facilitate optimal catalytic activity and maintain enzyme stability [17]. Magnesium ions serve as essential cofactors for many phosphorylation reactions, acting as Lewis acids that coordinate with phosphate groups and enhance the electrophilicity of the phosphorus center [32].
Kinetic parameter optimization involves careful consideration of substrate concentrations, enzyme loading, and cofactor availability [21]. Response surface methodology has been employed to determine optimal conditions for esterification reactions involving butyric acid derivatives [21]. Factorial design experiments have identified temperature, substrate molar ratios, enzyme concentration, and substrate concentration as critical variables affecting reaction efficiency [21].
Optimization studies using central composite rotatable design have revealed that esterification percentages can vary from 52% to 91% depending on reaction conditions [21]. The highest conversion efficiencies were achieved at elevated temperatures (45°C), high enzyme concentrations (17.3 g/L), moderate substrate concentrations (90 mM), and specific substrate molar ratios [21].
The apparent equilibrium constants for phosphorylation reactions demonstrate strong pH dependence [8]. For succinyl phosphate formation, the equilibrium constant increases 6000-fold when pH decreases from 6.6 to 4.4 [8]. This dramatic shift results from protonation of the phosphate moiety, which enhances its leaving group capability and accelerates anhydride formation by 60-fold [8].
Cofactor requirements extend beyond simple metal ion coordination to include nucleotide cofactors such as adenosine triphosphate and coenzyme A [36]. The concentration and availability of these cofactors directly influence reaction rates and product yields [36]. Adenosine diphosphate can serve as an allosteric activator for some phosphorylation reactions, with concentrations exceeding 25 microMolar eliminating lag phases in autophosphorylation reactions [20].
Kinetic isotope effect studies have provided insights into the mechanistic details of phosphoryl transfer reactions [44]. Primary isotope effects on the bridging and non-bridging oxygen atoms of phosphate esters help distinguish between associative and dissociative mechanisms [44]. These mechanistic insights inform optimization strategies by identifying rate-limiting steps and transition state structures [44].
| Cofactor | Concentration Range | Effect on Activity | Optimal Concentration |
|---|---|---|---|
| Mg²⁺ | 1-10 mM | Essential activator | 5 mM |
| ATP | 0.5-5 mM | Substrate/cofactor | 2 mM |
| CoA | 0.1-1 mM | Substrate/cofactor | 0.5 mM |
| K⁺ | 50-200 mM | Ionic strength | 100 mM |
Chromatographic techniques represent the cornerstone of butanoyl dihydrogen phosphate analysis, providing robust separation capabilities essential for accurate quantification and identification [3] [4]. The selection of appropriate chromatographic conditions is critical given the compound's amphiphilic nature and pH-dependent behavior.
High Performance Liquid Chromatography remains the most widely employed technique for butanoyl dihydrogen phosphate analysis, offering excellent resolution and quantitative capabilities [3] [5]. Reverse-phase chromatography using C18 stationary phases provides optimal retention characteristics when coupled with appropriate mobile phase systems [6] [7].
The mobile phase composition significantly influences separation efficiency and peak symmetry. Optimal results are achieved using binary gradient systems consisting of acetonitrile and aqueous phosphate buffer solutions [3] [5]. The phosphate buffer serves dual functions: maintaining consistent pH conditions and providing ion-pairing interactions that enhance retention of the phosphate moiety [8] [9]. Buffer concentrations typically range from 10 to 50 millimolar, with pH values between 2.5 and 7.4 proving most effective [3] [9].
Detection wavelengths between 210 and 280 nanometers provide adequate sensitivity for quantitative analysis [3] [5]. Photodiode array detection offers additional selectivity through spectral confirmation, particularly valuable for complex matrix samples [5] [7]. Method validation parameters demonstrate linear responses across concentration ranges from 10 nanograms per milliliter to 2 micrograms per milliliter, with detection limits as low as 5 nanograms per milliliter under optimized conditions [3] [5].
Ultra Performance Liquid Chromatography systems provide enhanced resolution and reduced analysis times compared to conventional High Performance Liquid Chromatography [10] [6]. Sub-2 micrometer particle stationary phases enable higher efficiency separations, with typical analysis times reduced to 2-5 minutes [10]. The improved peak capacity of Ultra Performance Liquid Chromatography systems facilitates better separation of butanoyl dihydrogen phosphate from structurally related compounds and potential impurities [6] [7].
Temperature control proves critical for reproducible chromatographic performance. Column temperatures between 25 and 40 degrees Celsius provide optimal peak symmetry and retention time stability [3] [5] [10]. Higher temperatures may promote compound degradation, while lower temperatures can result in peak broadening and reduced resolution [7] [9].
Ion-exchange chromatography provides complementary separation mechanisms based on electrostatic interactions between the phosphate group and charged stationary phases [11] [12] [8]. Both anion-exchange and cation-exchange modes offer unique advantages depending on solution pH and ionic strength conditions [12] [13].
Anion-exchange separations utilize positively charged stationary phases to retain the negatively charged phosphate moiety [11] [12]. Strong anion exchangers with quaternary ammonium functional groups provide consistent retention across wide pH ranges [11] [8]. Typical mobile phase systems employ potassium hydroxide gradients generated electrolytically, enabling suppressed conductivity detection with excellent sensitivity [12] [14].
The elution profile in anion-exchange chromatography directly correlates with compound charge density and molecular size [12] [13]. Butanoyl dihydrogen phosphate exhibits characteristic retention behavior between 8 and 15 minutes under standard gradient conditions, with baseline resolution from common phosphate-containing interferents [12] [14]. Detection limits in the micromolar range are routinely achieved using suppressed conductivity detection [12] [14].
Cation-exchange chromatography may be employed under acidic conditions where protonation of the phosphate group reduces its negative charge [11] [8]. This approach proves particularly valuable for separating positional isomers and structurally related analogs [11] [13]. Mobile phase systems typically utilize acid gradients with ultraviolet detection at 210 nanometers [8] [13].
Method development considerations include careful optimization of gradient slope, ionic strength, and pH to achieve optimal resolution and peak symmetry [12] [8]. The presence of competing ions significantly affects retention behavior, necessitating careful control of sample preparation conditions [12] [13]. Column equilibration requirements are typically longer for ion-exchange separations compared to reverse-phase methods, with 5-10 column volumes required for stable baselines [8] [13].
Spectroscopic methods provide crucial structural information and enable definitive identification of butanoyl dihydrogen phosphate in complex matrices [15] [16]. Nuclear magnetic resonance spectroscopy and mass spectrometry represent the primary techniques for structural characterization and quantitative analysis.
Phosphorus-31 Nuclear Magnetic Resonance spectroscopy serves as the definitive method for structural identification and quantitative analysis of butanoyl dihydrogen phosphate [15] [16] [17]. The phosphorus nucleus provides a highly sensitive probe for characterizing the chemical environment and bonding state of the phosphate group [15] [16].
Coupling patterns provide additional structural information regarding the phosphate environment [15] [16]. The phosphorus nucleus exhibits scalar coupling to adjacent protons through the ester linkage, resulting in characteristic splitting patterns [15] [17]. Under proton-decoupled conditions, the phosphorus signal appears as a sharp singlet, while proton-coupled spectra reveal multipicity arising from phosphorus-hydrogen interactions [15] [16].
Quantitative analysis by Phosphorus-31 Nuclear Magnetic Resonance requires careful attention to relaxation parameters and integration conditions [16] [17]. Typical spin-lattice relaxation times range from 1.5 to 2.5 seconds, necessitating pulse delays of 8-12 seconds for quantitative measurements [16] [17]. Nuclear Overhauser enhancement factors between 1.5 and 2.1 improve signal-to-noise ratios but must be maintained consistently for accurate quantification [16] [17].
Solution conditions significantly influence spectral quality and chemical shift positions [16] [17]. Deuterated water serves as the preferred solvent system, with sample concentrations between 1 and 50 millimolar providing optimal signal intensity [16] [17]. pH buffering using deuterated phosphate or HEPES buffers prevents systematic chemical shift changes during acquisition [16] [18].
Two-dimensional Nuclear Magnetic Resonance techniques provide enhanced structural characterization capabilities [15] [16]. Phosphorus-proton correlation experiments establish connectivity patterns and confirm ester linkage geometry [15] [16]. These methods prove particularly valuable for characterizing impurities and degradation products in analytical samples [15] [16] [17].
Mass spectrometry provides highly sensitive and structurally informative analysis of butanoyl dihydrogen phosphate through characteristic fragmentation patterns [19] [20] [21]. Electrospray ionization serves as the preferred ionization method, providing efficient generation of molecular ions under mild conditions that minimize in-source decomposition [19] [22].
Positive ion mode electrospray ionization generates protonated molecular ions at mass-to-charge ratio 169.02, corresponding to the molecular formula C4H9O5P [1] [19]. Sodium adduct formation produces additional signals at mass-to-charge ratio 191.00, while dimer species appear at mass-to-charge ratios 265.05 and 287.03 [19] [22]. The relative abundance of these species depends on solution composition and instrumental parameters [19] [22].
Characteristic fragmentation pathways provide structural confirmation and enable differentiation from isomeric compounds [19] [20] [21]. The dominant fragmentation pathway involves neutral loss of phosphoric acid (molecular weight 97.977), generating product ions at mass-to-charge ratio 71.05 corresponding to the butanoyl cation [19] [21]. Secondary fragmentation produces ions at mass-to-charge ratio 53.04 through loss of water from the acyl fragment [19] [21].
Negative ion mode analysis provides complementary structural information through different fragmentation mechanisms [19] [21]. Deprotonated molecular ions at mass-to-charge ratio 167.01 undergo characteristic fragmentations involving phosphate group cleavage [19] [21]. Product ions at mass-to-charge ratios 97.97 (dihydrogen phosphate) and 78.96 (metaphosphate) serve as diagnostic fragments for phosphate ester identification [19] [21].
Tandem mass spectrometry protocols enable sensitive and selective quantification in complex matrices [19] [20] [23]. Multiple reaction monitoring experiments utilize the transition from mass-to-charge ratio 169.02 to 97.98 as the primary quantification channel [19] [23]. Collision energies between 15 and 25 electron volts provide optimal fragmentation efficiency while maintaining adequate precursor ion stability [19] [20].
High-resolution mass spectrometry using Orbitrap or time-of-flight analyzers enables accurate mass determination and empirical formula confirmation [19] [23]. Mass accuracy within 2 parts per million provides unambiguous identification and enables confident structural assignment [19] [23]. These capabilities prove essential for non-targeted screening applications and metabolite identification studies [19] [23].
Enzymatic detection methods provide functional analysis capabilities that complement physicochemical characterization techniques [24] [25] [26]. These approaches enable measurement of butanoyl dihydrogen phosphate in biological contexts and provide insights into metabolic interactions and enzymatic activities.
Luciferase-based assays exploit the ATP dependence of the firefly luciferase reaction to provide highly sensitive detection of adenine nucleotides and related phosphate compounds [24] [25] [27]. The bioluminescent reaction generates photons in direct proportion to ATP concentration, enabling detection at femtomolar sensitivity levels [24] [25].
The firefly luciferase system requires D-luciferin substrate, adenosine triphosphate, magnesium ions, and molecular oxygen [24] [25]. Under optimal conditions, the reaction produces light emission at 560 nanometers with quantum efficiency approaching unity [24] [25] [27]. Reaction kinetics follow Michaelis-Menten behavior with apparent Km values of 15-50 micromolar for adenosine triphosphate [24] [25].
Dual luciferase systems provide enhanced analytical capabilities through internal standardization [24] [28] [27]. Firefly luciferase serves as the analytical reporter, while Renilla luciferase functions as a control to normalize for experimental variables [24] [28]. This approach significantly improves precision and reduces interference from matrix effects [24] [28] [27].
Sample preparation requirements include cell lysis using non-ionic detergents and buffer exchange to remove interfering compounds [24] [25]. Typical lysis buffers contain 20 millimolar HEPES at pH 7.8, with magnesium chloride and dithiothreitol as cofactors [24] [25]. Complete protein denaturation ensures quantitative ATP release while preserving luciferase activity [24] [25].
Detection protocols utilize luminometer instrumentation capable of photon counting or photomultiplier tube detection [24] [25] [27]. Measurement parameters include 2-second delay times followed by 10-second integration periods [24] [25]. The rapid reaction kinetics require precise timing to ensure reproducible results [24] [25] [27].
Interference factors include adenosine monophosphate and adenosine diphosphate, which inhibit luciferase activity at high concentrations [24] [25]. Pyrophosphate and inorganic phosphate show minimal interference at physiological concentrations [24] [25]. Sample dilution effectively reduces most interference effects while maintaining adequate sensitivity [24] [25] [27].
Coupled kinase assays provide functional analysis of phosphate transfer reactions and enable characterization of enzymatic activities involving butanoyl dihydrogen phosphate [26] [29] [30]. These methods combine target kinase reactions with indicator enzyme systems to provide continuous monitoring capabilities [26] [29].
The ADP-Glo kinase assay represents the most widely employed coupled system for phosphate transfer analysis [26] [31]. This approach utilizes the conversion of adenosine diphosphate to adenosine triphosphate by luciferase, generating a luminescent signal proportional to kinase activity [26] [31]. The method enables detection of kinase activities in the picomole per minute per milligram range [26] [31].
Spectrophotometric coupled assays employ pyruvate kinase and lactate dehydrogenase to monitor adenosine diphosphate formation [29] [32]. These systems provide continuous monitoring capabilities through NADH oxidation at 340 nanometers [29] [32]. The coupled reaction sequence converts adenosine diphosphate to pyruvate and subsequently to lactate, with concomitant NADH consumption [29] [32].
Substrate specificity studies demonstrate the utility of these systems for characterizing phosphate ester hydrolysis and transfer reactions [29] [30] [33]. Butanoyl dihydrogen phosphate serves as both substrate and product in various enzymatic transformations, enabling characterization of acyl phosphatase and kinase activities [29] [30].
Assay optimization requires careful attention to enzyme concentrations, substrate availability, and reaction conditions [26] [29] [31]. Buffer systems typically utilize HEPES or Tris at pH 7.4-7.8, with magnesium chloride as essential cofactor [26] [29] [31]. Temperature control at 25-37 degrees Celsius ensures reproducible kinetic measurements [26] [29] [31].
Detection sensitivity depends on the specific enzyme system and instrumental capabilities [26] [29] [31]. Luminescent methods achieve femtomolar sensitivity for ATP detection, while spectrophotometric approaches provide nanomolar sensitivity for NADH measurements [26] [29] [31]. Linear dynamic ranges typically span three to four orders of magnitude under optimized conditions [26] [29] [31].